molecular formula C23H14N2O5 B2914706 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide CAS No. 851411-82-0

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2914706
CAS No.: 851411-82-0
M. Wt: 398.374
InChI Key: WDYDTQFOZRZTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide is a fused heterocyclic compound featuring a chromeno[4,3-b]pyridine core substituted with a methyl group at position 4 and a 2-oxo-2H-chromene-3-carboxamide moiety at position 2. This structure combines the planar aromatic chromene system with a pyridine-derived lactam ring, imparting unique electronic and steric properties.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O5/c1-12-10-18(24-20-14-7-3-5-9-17(14)30-23(28)19(12)20)25-21(26)15-11-13-6-2-4-8-16(13)29-22(15)27/h2-11H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYDTQFOZRZTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide can be achieved through various synthetic routes. One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Chemical Reactions Analysis

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

In medicinal chemistry, it has shown promising antibacterial and antifungal activities . It has been tested against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as gram-negative bacteria like Escherichia coli and Salmonella typhimurium. Additionally, it has demonstrated antifungal activity against Aspergillus niger and Candida albicans. These properties make it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The chromene and pyridine rings in its structure allow it to interact with enzymes and receptors in biological systems. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes in bacteria. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogous chromenopyridine derivatives:

Compound Name / ID Core Structure Substituents Molecular Formula Key Properties/Applications Reference
Target Compound Chromeno[4,3-b]pyridine 4-methyl, 2-oxo-2H-chromene-3-carboxamide Not specified Potential bioactivity inferred from analogs -
C319-0202 (2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide) Chromeno[4,3-b]pyridine 4-methyl, dibutylamino-acetamide C23H29N3O3 Screening compound; solubility in DMSO
3a (2,4-Diamino-5-(4-hydroxy-6-methyl-2-oxo-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile) Chromeno[2,3-b]pyridine 2,4-diamino, 3-carbonitrile, 4-hydroxy-6-methylpyridinone C21H15N5O3 High yield (92%), decomposition at 317–318°C
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Chromene 4-methoxyphenethyl-carboxamide C19H17NO4 Synthetic intermediate; carboxamide moiety
Chromeno[4,3-d]pyrimidin-5-one (4-(piperidin-1-yl)phenyl derivative) Chromeno[4,3-d]pyrimidine Piperidinophenyl, thiourea-derived thioxo group C22H20N4O2S Drug-like properties, oral bioavailability

Key Observations:

  • Core Structure Variations: The target compound’s chromeno[4,3-b]pyridine core differs from the [2,3-b] isomers (e.g., 3a) in ring fusion positions, impacting π-π stacking and steric interactions .
  • Functional Groups: The 2-oxo-chromene-3-carboxamide group in the target compound contrasts with acetamide (C319-0202) or carbonitrile (3a) substituents. Carboxamides generally improve water solubility compared to alkylamino groups (C319-0202) .
  • Synthetic Routes: The target compound’s synthesis may parallel pseudo-four-component reactions (e.g., salicylaldehydes + malononitrile + pyridinones) used for 5H-chromeno[2,3-b]pyridines, though its [4,3-b] isomer likely requires tailored conditions .

Physicochemical Properties

  • Melting Points: Chromenopyridines with polar groups (e.g., 3a’s amino and carbonitrile substituents) exhibit high melting points (>300°C), suggesting strong intermolecular forces. The target compound’s carboxamide may similarly enhance thermal stability .
  • Solubility : C319-0202 is formulated in DMSO for screening, while carboxamide derivatives (e.g., N-(4-methoxyphenethyl)-chromene-3-carboxamide) may exhibit better aqueous solubility due to hydrogen-bonding capacity .

Biological Activity

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the chromenopyridine family, characterized by a unique chromeno[4,3-b]pyridine core fused with various functional groups. Its chemical structure is defined as follows:

  • Chemical Formula : C20H14N2O3
  • CAS Number : 851411-44-4

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation, leading to anti-inflammatory and anticancer effects.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Antibacterial Activity

Research indicates that derivatives of chromenopyridines exhibit significant antibacterial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. Compounds within this structural class have demonstrated the ability to scavenge free radicals, contributing to their therapeutic profile against oxidative stress-related diseases .

Anticancer Activity

Several studies have highlighted the anticancer properties of chromenopyridine derivatives. For example, specific derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism involves disrupting microtubule dynamics, which is crucial for cell division.

Case Studies

  • Synthesis and Evaluation : A study synthesized several chromenopyridine derivatives and evaluated their biological activities. Among these, certain compounds exhibited potent antibacterial and anticancer effects, supporting the hypothesis that structural modifications can enhance pharmacological properties .
  • Mechanistic Insights : Research has detailed how these compounds interact with cellular targets. For instance, one study reported that a derivative inhibited specific kinases involved in cancer progression, demonstrating a clear link between chemical structure and biological function .

Research Findings Summary Table

Activity TypeObserved EffectsReference
AntibacterialInhibition of Staphylococcus aureus growth
AntioxidantFree radical scavenging ability
AnticancerInduction of apoptosis in breast cancer cells
Enzyme InhibitionModulation of inflammatory pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.